2,4,5-Trichloroimidazole

Lipophilicity LogP Formulation

2,4,5-Trichloroimidazole is a fully halogenated imidazole in which all three ring carbon atoms (C2, C4, C5) are substituted with chlorine. It exists as a crystalline solid (mp 183 °C, dec.) and serves as a versatile synthetic intermediate for N1-functionalized derivatives used in insecticides, acaricides, and materials chemistry.

Molecular Formula C3HCl3N2
Molecular Weight 171.41 g/mol
CAS No. 7682-38-4
Cat. No. B1196960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloroimidazole
CAS7682-38-4
Synonyms2,4,5-trichloroimidazole
Molecular FormulaC3HCl3N2
Molecular Weight171.41 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N1)Cl)Cl)Cl
InChIInChI=1S/C3HCl3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)
InChIKeyKCUCKJJLMMZKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichloroimidazole (CAS 7682-38-4): A Core Polyhalogenated Imidazole Scaffold for Agrochemical and Materials Science Procurement


2,4,5-Trichloroimidazole is a fully halogenated imidazole in which all three ring carbon atoms (C2, C4, C5) are substituted with chlorine [1]. It exists as a crystalline solid (mp 183 °C, dec.) and serves as a versatile synthetic intermediate for N1-functionalized derivatives used in insecticides, acaricides, and materials chemistry [2]. Unlike mono- or dihalogenated imidazoles, the triply chlorinated pattern markedly alters the electron distribution, hydrogen-bond donor capacity (one NH donor, experimental pKa ≈ 8.6), and halogen-bond donor strength, which in turn governs both its supramolecular assembly and its biological activity profile [3].

Why 2,4,5-Tribromoimidazole or 2,4,5-Triiodoimidazole Cannot Simply Replace 2,4,5-Trichloroimidazole


Despite sharing the 2,4,5-trihalogenated imidazole core, the chloro, bromo, and iodo congeners diverge sharply in their physicochemical and biological behavior. The lighter chlorine substituent imparts a lower logP (1.15 vs 1.96 for the tribromo analogue), a markedly lower boiling point (333 °C vs 401 °C), and a distinct halogen-bond donor strength that renders the trichloro compound isostructural with the tribromo analogue but not with the triiodo compound [1]. In whole-animal studies, trichloroimidazole (TCI) acts as an in vivo mitochondrial uncoupler and produces CNS lesions, whereas triiodoimidazole (TII) is devoid of in vivo uncoupling activity and neurotoxicity even at 4-fold higher doses [2]. Consequently, swapping halogens alters not only handling and formulation characteristics but also safety, efficacy, and the predictability of crystal engineering outcomes.

Quantitative Differentiation Evidence for 2,4,5-Trichloroimidazole vs. Its Trihalogenated Analogs


LogP Difference Governs Solubility, Formulation, and Bioavailability Potential

2,4,5-Trichloroimidazole (TCI) exhibits an ACD/LogP of 1.15, making it significantly less lipophilic than its tribromo counterpart, 2,4,5-tribromoimidazole (TBI), which has a LogP of 1.96 . The calculated difference of ΔLogP = 0.81 corresponds to a 6.5-fold higher octanol-water partition coefficient for TBI. In procurement scenarios where aqueous solubility or reduced environmental persistence is desired, TCI's lower logP presents a quantitative advantage. This property is critical for agrochemical formulations where the active ingredient must be balanced between cuticle penetration and systemic mobility.

Lipophilicity LogP Formulation

Thermal Stability and Volatility Profiles Differentiate Downstream Processing Conditions

TCI melts with decomposition at 183 °C, whereas TBI remains stable up to 217–220 °C (no decomposition reported) [1]. The boiling point of TCI is 333.2 °C, compared to 401.3 °C for TBI . The 35 °C lower decomposition point and 68 °C lower boiling point indicate that TCI is substantially more volatile. For procuring labs conducting vacuum distillation or sublimation purification, TCI can be processed at lower temperatures, reducing energy input and the risk of thermal degradation of co-formulants. Conversely, if high-temperature stability is required (e.g., in melt-based formulations), TBI may be preferred.

Thermal Properties Melting Point Boiling Point Volatility

In Vivo Uncoupling and Neurotoxicity Profile: Clear Differentiation from 2,4,5-Triiodoimidazole

In a comparative toxicology study, TCI (along with TBI) was shown to uncouple oxidative phosphorylation both in vitro and in vivo, resulting in neuronal necrosis within the CNS of rats (vestibular nucleus, red nucleus, outer parietal neocortex) and hindlimb ataxia within 24–48 h [1]. In contrast, 2,4,5-triiodoimidazole (TII) produced no neuronal necrosis or ataxia, even when administered at doses four times greater than those of TCI or TBI, and despite achieving higher brain concentrations [1]. While the in vitro uncoupling potency is similar among the three trihalogenated congeners, only the chloro and bromo derivatives retain in vivo uncoupling activity. This constitutes a functional differentiation: TCI is a validated tool for inducing mitochondrial dysfunction in vivo, whereas TII is unsuitable for this purpose.

Mitochondrial Uncoupling Neurotoxicity In Vivo Pharmacology

Crystal Engineering: Isostructural Packing with Tribromo Analogue Enables Predictable Supramolecular Design

In a systematic crystallographic study, 2,4,5-trichloroimidazole and 2,4,5-tribromoimidazole were found to be isostructural, both crystallizing in the orthorhombic space group Ama2 with comparable unit-cell dimensions (e.g., TCI: a=9.9264 Å, b=16.0761 Å, c=3.8161 Å, V=608.96 ų) [1][2]. In contrast, 2,4,5-triiodoimidazole adopts a distinctly different crystal packing with three symmetry-independent molecules, breaking the isostructural trend [1]. The conserved NH···N hydrogen-bonded chains and halogen···halogen interactions in TCI and TBI allow researchers to rationally design co-crystals and solid solutions with tunable dielectric or ferroelectric properties. This isostructural relationship can be exploited in material science procurement: for example, preparing gradient-halogen-content crystals by co-crystallizing TCI and TBI.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

N1-Alkoxyalkyl Derivatization Unlocks Selective Insecticidal Activity with Favorable Mammalian Toxicity Window

The 2,4,5-trichloroimidazole scaffold serves as the optimal core for constructing 1-(halobutyloxymethyl)-2,4,5-trihaloimidazoles. Among the evaluated series, 1-(4-chlorobutyloxymethyl)-2,4,5-trichloroimidazole (S-377) exhibited superior selective toxicity: it displayed higher insecticidal activity against the pyrethroid-resistant O-colony of German cockroach (Blattella germanica) than against the susceptible strain, and low acute oral toxicity to mice [1][2]. In heating fumigant assays, S-377 achieved knockdown efficacy comparable to methoxadiazone and permethrin against resistant colonies, while its mode of action—induction of spontaneous nerve firing distinct from organophosphate, carbamate, and pyrethroid mechanisms—circumvents cross-resistance [2][3]. The specific choice of the trichloro (rather than tribromo) base structure was key to achieving this selectivity profile, as detailed in the structure-activity relationship studies [1].

Insecticide Selective Toxicity Cockroach Control Agrochemical

Procurement-Relevant Application Scenarios for 2,4,5-Trichloroimidazole Based on Differentiated Evidence


Agrochemical Discovery: Resistance-Breaking Cockroach Fumigant Lead Optimization

Procure 2,4,5-trichloroimidazole as the core heterocycle for synthesizing 1-(halobutyloxymethyl)-2,4,5-trichloroimidazole derivatives. Evidence shows that this specific scaffold, when elaborated with a 4-chlorobutoxymethyl group, yields compound S-377, which exhibits fumigant efficacy comparable to methoxadiazone and permethrin against pyrethroid-resistant German cockroach colonies while maintaining low mammalian acute oral toxicity. The unique neurophysiological mode of action—spontaneous nerve firing independent of acetylcholinesterase inhibition or sodium channel modulation—circumvents established resistance mechanisms [1][2].

Mitochondrial Toxicology: Standardized Inducer of In Vivo Uncoupling and CNS Lesions

Use TCI as a validated positive control for in vivo mitochondrial uncoupling studies. Unlike 2,4,5-triiodoimidazole, which lacks in vivo uncoupling activity even at 4-fold higher doses, TCI consistently produces neuronal necrosis in specific rat brain regions (vestibular nucleus, red nucleus, outer parietal neocortex) within 24–48 hours. This reproducible phenotype makes TCI the reagent of choice for screening neuroprotective compounds or investigating mechanisms of mitochondrial dysfunction-related neurodegeneration [3].

Crystal Engineering and Ferroelectric Materials: Isostructural Co-Crystallization with Tribromo Analogue

Leverage the isostructural relationship between TCI and 2,4,5-tribromoimidazole (both space group Ama2) to prepare halogen-gradient solid solutions or co-crystals with tailored dielectric/ferroelectric properties. Because the triiodo congener adopts a different packing arrangement, only the trichloro and tribromo partners can be interchanged within the same supramolecular architecture. Procure both compounds for systematic tuning of halogen-bond strength and polarizability in flexible organic piezoelectric materials [4][5].

Synthetic Methodology Development: N1-Functionalization Platform with Tunable Physicochemical Profile

Utilize 2,4,5-trichloroimidazole as a substrate for N1-alkylation and nucleophilic substitution methodology development. Its moderate LogP (1.15) and lower boiling point (333 °C) relative to the tribromo analogue facilitate chromatographic purification and solvent extraction during reaction optimization. The chlorine substituents can serve as leaving groups in sequential substitution reactions, enabling the construction of diverse polysubstituted imidazole libraries for medicinal chemistry or agrochemical screening [6].

Technical Documentation Hub

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